L-6-ヒドロキシドパ

概要

説明

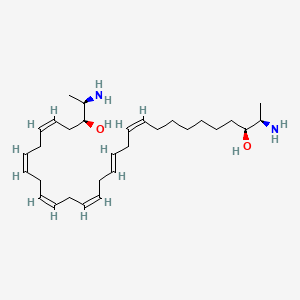

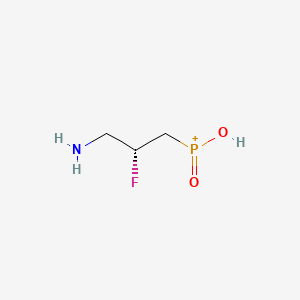

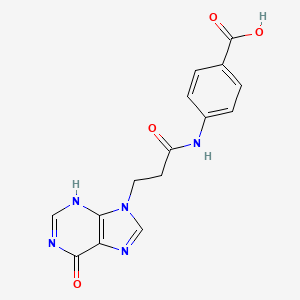

L-6-Hydroxydopa is a molecule with the formula C9H11NO5 . It is a highly selective neurotoxin, primarily targeting noradrenergic nerves .

Synthesis Analysis

The selective neurotoxin 6-hydroxydopa (6-OHDOPA) was developed to replicate the actions of the newly discovered selective neurotoxin 6-hydroxydopamine (6-OHDA). It targets primarily noradrenergic nerves, enabling it to produce a chemical sympathectomy by destroying axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues .Molecular Structure Analysis

The molecular structure of L-6-Hydroxydopa consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . It is rapidly autoxidised to yield potentially toxic products and reactive oxygen species .Chemical Reactions Analysis

6-OHDOPA is a pro-toxin, converted in situ to the selective neurotoxin 6-OHDA. It replicates many of the actions of 6-OHDA on peripheral sympathetic noradrenergic neurons, producing a virtual chemical sympathectomy .Physical And Chemical Properties Analysis

L-6-Hydroxydopa has a density of 1.6±0.1 g/cm3, a boiling point of 515.2±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C. Its enthalpy of vaporization is 82.9±3.0 kJ/mol, and it has a flash point of 265.4±26.8 °C .科学的研究の応用

選択的ニューロトキシン

6-ヒドロキシドパは、主にノルアドレナリン作動性神経を標的とする非常に選択的なニューロトキシンです . これは、新たに発見された選択的ニューロトキシンである6-ヒドロキシドーパミン(6-OHDA)の作用を再現できるという仮説に基づいて開発されました .

化学的交感神経切除

6-ヒドロキシドパは、交感神経節からの軸索路、ならびに末梢臓器および組織のノルアドレナリン作動性神経終末を破壊することで、化学的交感神経切除を引き起こす可能性があります . この効果は、6-ヒドロキシドパを周産期または成体動物に投与した場合に発生します .

中枢神経系への影響

中枢神経系(CNS)では、末梢投与された6-ヒドロキシドパは、ノルアドレナリン作動性ニューロンに対して相対的な選択性を示します . それは主に、脳内の最大のノルアドレナリン作動性核である青斑核に対して破壊的な影響を与え、前脳、海馬、および小脳に長い軸索突起を伸ばしています .

ノルアドレナリン作動性ニューロンの神経毒性

6-ヒドロキシドパは、ノルアドレナリン作動性ニューロンの神経毒性の要素を特定する上で有用であることが証明されています . それは、脳内のノルアドレナリン作動性ニューロンに対する破壊的な影響を理解するのに役立ちます .

青斑核ニューロンの発芽の可能性

6-ヒドロキシドパは、周産期における損傷後の青斑核ニューロンの発芽の可能性を明らかにするために使用されてきました . これは、これらのニューロンの再生能力に関する洞察を提供しました .

興奮毒性

6-ヒドロキシドパは、非NMDA(N-メチル-D-アスパラギン酸)受容体において興奮毒であることが判明しました . これは、6-ヒドロキシドパ-p-キノン、ドパクロム、およびドーパクロムの自発的な生成が原因である可能性があります . 6-ヒドロキシドパのこの作用は、6-ヒドロキシドパを選択的なノルアドレナリン作動性ニューロトキシンとして使用した場合に、有害な作用の範囲を引き起こす可能性があります .

作用機序

Target of Action

L-6-Hydroxydopa, also known as 6-Hydroxy-L-DOPA, is a highly selective neurotoxin . Its primary targets are noradrenergic nerves . It interacts with Membrane primary amine oxidase , Primary amine oxidase , and Phenylethylamine oxidase .

Mode of Action

L-6-Hydroxydopa is able to produce a chemical sympathectomy by destroying axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues . It was developed to replicate the actions of the selective neurotoxin 6-hydroxydopamine (6-OHDA) .

Biochemical Pathways

L-6-Hydroxydopa affects the noradrenergic system . It produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain, having long axonal projections to forebrain, hippocampus, and cerebellum .

Pharmacokinetics

Being an amino acid, it would be transported by facilitated diffusion into the brain, where abundant decarboxylase enzymes could convert this metabolic precursor to the active neurotoxic species, 6-ohda .

Result of Action

When administered in high doses, L-6-Hydroxydopa produces near-total noradrenergic denervation of the hippocampus, approximately 90% noradrenergic denervation of the neocortex and cerebellum . In time, regenerated axons from the locus coeruleus regrow short axons to produce neoinnervation and ultimate hyperinnervation of hindbrain regions, pons, medulla, and two-fold hyperinnervation of the cerebellum .

Action Environment

The action of L-6-Hydroxydopa can be influenced by environmental factors. For instance, it is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . Its ability to release Fe (II) from protein storage sites also results in the formation of highly reactive oxygen species .

Safety and Hazards

生化学分析

Biochemical Properties

L-6-Hydroxydopa plays a significant role in biochemical reactions, particularly in the context of neurotoxicity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-DOPA. L-6-Hydroxydopa can inhibit this enzyme, leading to a decrease in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. Additionally, L-6-Hydroxydopa can undergo auto-oxidation to form reactive oxygen species (ROS), which can further damage cellular components .

Cellular Effects

L-6-Hydroxydopa has profound effects on various types of cells and cellular processes. In neuronal cells, it can induce cell death through the generation of reactive oxygen species and the subsequent oxidative stress. This oxidative stress can lead to the activation of apoptotic pathways, resulting in programmed cell death. L-6-Hydroxydopa also affects cell signaling pathways by altering the levels of catecholamines, which are critical for neurotransmission. Furthermore, it can influence gene expression by modulating the activity of transcription factors that respond to oxidative stress .

Molecular Mechanism

The molecular mechanism of action of L-6-Hydroxydopa involves several key processes. At the molecular level, L-6-Hydroxydopa can bind to and inhibit tyrosine hydroxylase, reducing the synthesis of catecholamines. It can also undergo auto-oxidation to form quinones and reactive oxygen species, which can react with and damage cellular proteins, lipids, and DNA. This oxidative damage can lead to the activation of stress response pathways and the induction of apoptosis. Additionally, L-6-Hydroxydopa can interfere with mitochondrial function, further exacerbating cellular stress and promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-6-Hydroxydopa can change over time. Initially, the compound induces acute oxidative stress and cell death. Over time, cells may activate compensatory mechanisms to counteract the damage. For example, the upregulation of antioxidant enzymes can help mitigate the effects of reactive oxygen species. Despite these compensatory mechanisms, prolonged exposure to L-6-Hydroxydopa can lead to chronic oxidative stress and long-term cellular dysfunction. The stability of L-6-Hydroxydopa in laboratory settings is also a critical factor, as it can degrade over time, affecting its potency and the consistency of experimental results .

Dosage Effects in Animal Models

The effects of L-6-Hydroxydopa vary with different dosages in animal models. At low doses, L-6-Hydroxydopa can cause mild oxidative stress and subtle changes in behavior. At higher doses, the compound can induce severe neurotoxicity, leading to significant neuronal damage and behavioral deficits. In some cases, high doses of L-6-Hydroxydopa can be lethal. The threshold effects observed in these studies highlight the importance of dosage in determining the extent of neurotoxicity and the potential for adverse effects .

Metabolic Pathways

L-6-Hydroxydopa is involved in several metabolic pathways, primarily related to catecholamine metabolism. It can be metabolized by catechol-O-methyltransferase (COMT) to form 6-hydroxy-3-methoxy-L-DOPA, which is further metabolized to vanilmandelic acid (VMA) and excreted in the urine. Additionally, L-6-Hydroxydopa can undergo auto-oxidation to form quinones and reactive oxygen species, which can participate in redox cycling and contribute to oxidative stress. The interactions of L-6-Hydroxydopa with these metabolic pathways can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

L-6-Hydroxydopa is transported and distributed within cells and tissues through various mechanisms. It can be taken up by catecholaminergic neurons via the dopamine transporter (DAT) and the norepinephrine transporter (NET). Once inside the cells, L-6-Hydroxydopa can accumulate in the cytoplasm and mitochondria, where it exerts its toxic effects. The distribution of L-6-Hydroxydopa within tissues is influenced by its ability to cross the blood-brain barrier and its affinity for catecholaminergic neurons .

Subcellular Localization

The subcellular localization of L-6-Hydroxydopa plays a crucial role in its activity and function. Within cells, L-6-Hydroxydopa can localize to the cytoplasm, mitochondria, and lysosomes. In the cytoplasm, it can interact with enzymes involved in catecholamine synthesis and metabolism. In mitochondria, L-6-Hydroxydopa can disrupt mitochondrial function and promote the generation of reactive oxygen species. In lysosomes, L-6-Hydroxydopa can contribute to the formation of lipofuscin, a marker of cellular aging and oxidative stress. The targeting signals and post-translational modifications that direct L-6-Hydroxydopa to these specific compartments are critical for its biochemical and cellular effects .

特性

IUPAC Name |

(2S)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKRUSPZOTYMAT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949974 | |

| Record name | 2,5-Dihydroxytyrosinato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27244-64-0 | |

| Record name | 6-Hydroxy-L-DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27244-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxydopa, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxytyrosinato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydroxy-L-tyrosine, 3-(2,4,5-Trihydroxyphenyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYDOPA, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580PK2O48O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)